1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine
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Overview
Description
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitroimidazole derivative with a thiazole precursor in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole and thiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell processes.
Medicine: Explored for its potential use in developing new drugs, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of essential enzymes in microbial cells, leading to cell death. The compound may also interact with DNA, causing damage that prevents replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}-4-phenylpiperazine
- 2-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}sulfanylacetic acid
Uniqueness
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of imidazole and thiazole rings, along with the nitro group, makes it particularly versatile for various applications.
Properties
IUPAC Name |
5-nitro-6-piperidin-1-ylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-14(16)9-8(12-4-2-1-3-5-12)11-10-13(9)6-7-17-10/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIIWJLKSAWSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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